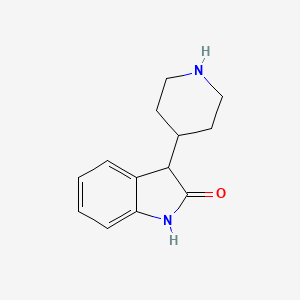

3-(Piperidin-4-yl)indolin-2-one

Übersicht

Beschreibung

3-(Piperidin-4-yl)indolin-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a piperidine ring attached to an indolin-2-one structure, making it a valuable molecule in medicinal chemistry and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)indolin-2-one typically involves the construction of the indole ring followed by the introduction of the piperidine moiety. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Heck reaction can be employed to couple a piperidine derivative with an indole precursor under mild conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale palladium-catalyzed reactions, utilizing efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Piperidin-4-yl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the indolin-2-one moiety to indoline.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced indoline derivatives, and substituted indole compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

One of the most prominent applications of 3-(Piperidin-4-yl)indolin-2-one is in cancer therapy. Research indicates that derivatives of indolinone compounds can inhibit the activity of phosphoinositide-dependent kinase-1 (PDK1), a key player in cancer cell proliferation and survival. By targeting PDK1, these compounds may help in treating various cancers, particularly those where the AKT pathway is upregulated .

Case Study: PDK1 Inhibition

A study demonstrated that this compound derivatives effectively reduced tumor growth in mouse models by inhibiting PDK1 activity, leading to decreased phosphorylation of AKT, which is often elevated in cancer cells .

2. Hedgehog Signaling Pathway Modulation

Another area of application involves the modulation of the Hedgehog signaling pathway, which is implicated in several malignancies, including basal cell carcinoma and medulloblastoma. Compounds related to this compound have shown potential in inhibiting this pathway, thereby suppressing tumor growth and overcoming drug resistance associated with existing therapies like vismodegib .

Case Study: SMO Inhibition

A derivative was tested for its ability to inhibit Smoothened (SMO), a critical component of the Hedgehog pathway. The results indicated that this compound could effectively block SMO's ciliary translocation, demonstrating promise as a treatment for Hedgehog-dependent tumors .

Inhibition of Bromodomain Proteins

3. Bromodomain Inhibitors

this compound has also been identified as a potential bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing a significant role in gene regulation and cancer progression. Inhibitors targeting these domains can be useful in treating various cancers and inflammatory diseases .

Data Table: Bromodomain Inhibitor Applications

| Disease/Condition | Mechanism of Action | Potential Outcomes |

|---|---|---|

| Cancer (various types) | Inhibition of BRD2, BRD3, BRD4 | Reduced tumor growth, improved patient outcomes |

| Inflammatory diseases | Modulation of immune response | Alleviation of symptoms in autoimmune conditions |

| Viral infections | Prevention of viral replication | Enhanced antiviral efficacy |

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can yield various derivatives with modified biological activities. Understanding these synthetic pathways is crucial for developing more effective therapeutic agents.

Chemical Structure Overview

The compound features an indolinone core structure with a piperidine ring substitution that enhances its biological activity. This unique structural combination contributes to its ability to interact with multiple biological targets.

Wirkmechanismus

The mechanism of action of 3-(Piperidin-4-yl)indolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Indole-3-acetic acid: A plant hormone with a similar indole structure.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used in agriculture.

Uniqueness: 3-(Piperidin-4-yl)indolin-2-one is unique due to the presence of the piperidine ring, which enhances its biological activity and makes it a versatile compound in medicinal chemistry .

Biologische Aktivität

3-(Piperidin-4-yl)indolin-2-one, also known as a derivative of indolinone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes an indolinone core substituted with a piperidine ring, contributing to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₃H₁₇ClN₂O

- Molecular Weight : Approximately 252.74 g/mol

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotection : Studies suggest that this compound may modulate neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

- Enzyme Inhibition : It has been identified as an inhibitor of various enzymes, particularly cytochrome P450 (CYP) enzymes and phosphodiesterases. These enzymes are crucial in metabolic processes and signaling pathways, and their dysregulation is implicated in various diseases.

- Receptor Modulation : The compound has been shown to interact with multiple receptors, including nociceptin receptors (NOP), where it acts as both an agonist and antagonist depending on structural modifications . This dual action provides insights into its potential therapeutic applications.

While the exact mechanism of action for this compound remains under investigation, preliminary studies suggest it may have gastrointestinal absorption properties and the ability to permeate the blood-brain barrier (BBB). This permeability hints at possible central nervous system effects, although further research is needed to clarify these interactions.

Enzyme Inhibition Studies

A series of studies have demonstrated the compound's ability to inhibit specific CYP enzymes. For instance, one study focused on the inhibition profiles of various piperidine derivatives, including this compound, revealing significant inhibitory activity against CYP3A4 and CYP2D6 enzymes.

Neuroprotective Effects

In a neuroprotection study involving cellular models of oxidative stress, this compound exhibited protective effects against neuronal cell death induced by reactive oxygen species (ROS). The compound was shown to enhance cell viability in vitro, suggesting its potential as a neuroprotective agent.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Spiro[indoline-3,4'-piperidin]-2-one hydrochloride | 1.00 | Contains a spirocyclic structure; potential for distinct activity |

| 6-Amino-3,3-dimethylindolin-2-one | 0.93 | Additional amino groups influence solubility and reactivity |

| Spiro[cyclopropane-1,3'-indolin]-2'-one | 0.95 | Different ring system may lead to varied pharmacological profiles |

| 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one | 0.77 | Incorporates diazabicyclic elements; unique interactions |

| 1-(2-Amino-6-methylphenyl)piperidin-2-one | 0.73 | Presence of an amino group enhances interaction with targets |

Eigenschaften

IUPAC Name |

3-piperidin-4-yl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13/h1-4,9,12,14H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEMSEIARDSIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50517855 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72831-89-1 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50517855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.